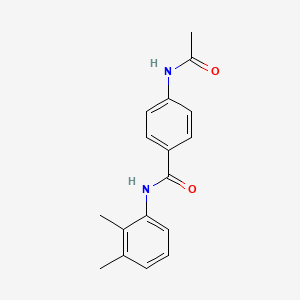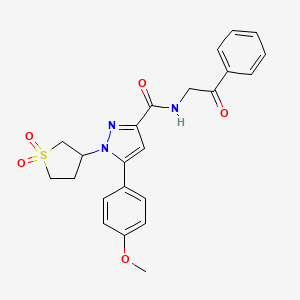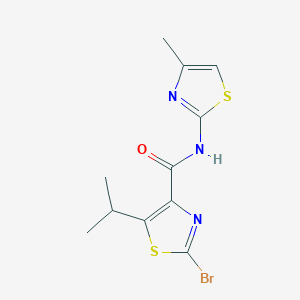![molecular formula C30H32N2O8 B11020538 (2E)-N-(4-methylpyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)-N-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]prop-2-enamide](/img/structure/B11020538.png)
(2E)-N-(4-methylpyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)-N-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-METHYL-2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-N-[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]-2-PROPENAMIDE is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a pyridyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-METHYL-2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-N-[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]-2-PROPENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, which include 4-methyl-2-pyridine and 3,4,5-trimethoxybenzaldehyde. These compounds undergo a series of reactions, such as condensation and coupling reactions, under controlled conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of advanced techniques such as microwave-assisted synthesis and flow chemistry can further enhance the production process by reducing reaction times and improving product consistency .
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(4-METHYL-2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-N-[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]-2-PROPENAMIDE can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
(E)-N-(4-METHYL-2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-N-[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]-2-PROPENAMIDE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (E)-N-(4-METHYL-2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-N-[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridyl and trimethoxyphenyl derivatives, such as:
- N-(4-METHYL-2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE
- N-(4-METHYL-2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-BUTENAMIDE
- N-(4-METHYL-2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-HEXENAMIDE
Uniqueness
What sets (E)-N-(4-METHYL-2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-N-[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]-2-PROPENAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C30H32N2O8 |
|---|---|
Peso molecular |
548.6 g/mol |
Nombre IUPAC |
(E)-N-(4-methylpyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)-N-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]prop-2-enamide |
InChI |
InChI=1S/C30H32N2O8/c1-19-12-13-31-26(14-19)32(27(33)10-8-20-15-22(35-2)29(39-6)23(16-20)36-3)28(34)11-9-21-17-24(37-4)30(40-7)25(18-21)38-5/h8-18H,1-7H3/b10-8+,11-9+ |
Clave InChI |
YQPVZYKAJVNPJM-GFULKKFKSA-N |
SMILES isomérico |
CC1=CC(=NC=C1)N(C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)C(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canónico |
CC1=CC(=NC=C1)N(C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-isoleucine](/img/structure/B11020468.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]acetamide](/img/structure/B11020480.png)

![ethyl 4-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B11020497.png)
![3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B11020501.png)

![3-(3,4-dimethoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B11020505.png)
![2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B11020511.png)

![N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycylglycine](/img/structure/B11020522.png)

![methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11020530.png)
![N-[3-(acetylamino)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B11020546.png)
![trans-4-({[3-(2-phenyl-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11020556.png)
